
2,2,4-Trimethyloctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4-Trimethyloctane is a branched alkane with the molecular formula C₁₁H₂₄. It is a hydrocarbon that belongs to the class of organic compounds known as alkanes, which are characterized by single bonds between carbon atoms. This compound is notable for its structural complexity due to the presence of three methyl groups attached to the octane chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethyloctane can be achieved through various organic reactions. One common method involves the alkylation of isobutane with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid or hydrofluoric acid. This reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, this compound is often produced through the catalytic cracking of petroleum hydrocarbons. This process involves breaking down larger hydrocarbon molecules into smaller, more useful ones, including branched alkanes like this compound. The use of zeolite catalysts is common in this process to enhance the yield and selectivity of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,4-Trimethyloctane primarily undergoes reactions typical of alkanes, such as combustion and halogenation.
Combustion: When burned in the presence of oxygen, this compound produces carbon dioxide and water, releasing a significant amount of energy.
Halogenation: This compound can react with halogens (e.g., chlorine or bromine) under ultraviolet light to form various halogenated derivatives.
Common Reagents and Conditions:
Combustion: Requires oxygen and an ignition source.
Halogenation: Requires halogens (chlorine or bromine) and ultraviolet light.
Major Products Formed:
Combustion: Carbon dioxide (CO₂) and water (H₂O).
Halogenation: Halogenated alkanes, such as 2-chloro-2,2,4-trimethyloctane.
Applications De Recherche Scientifique
2,2,4-Trimethyloctane has several applications in scientific research and industry:
Chemistry: Used as a reference compound in the study of hydrocarbon behavior and properties.
Biology: Investigated for its potential effects on biological systems, although it is primarily of interest due to its chemical properties rather than biological activity.
Medicine: Limited direct applications, but its derivatives may be studied for potential pharmaceutical uses.
Industry: Utilized in the formulation of high-octane fuels and as a solvent in various chemical processes.
Mécanisme D'action
As an alkane, 2,2,4-Trimethyloctane does not have a specific mechanism of action in biological systems due to its relatively inert nature. its chemical reactivity can be understood through the principles of organic chemistry. The presence of methyl groups can influence the compound’s reactivity and stability, making it less prone to certain types of chemical reactions compared to linear alkanes.
Comparaison Avec Des Composés Similaires
2,2,4-Trimethylpentane: Another branched alkane with similar structural features but a shorter carbon chain.
2,2,4,4-Tetramethylpentane: A more heavily branched alkane with four methyl groups.
2,2,4-Trimethylheptane: Similar in structure but with one fewer carbon atom in the main chain.
Uniqueness: 2,2,4-Trimethyloctane is unique due to its specific branching pattern and the presence of three methyl groups on the octane chain. This structural arrangement imparts distinct physical and chemical properties, such as a higher boiling point and different reactivity compared to its linear and less-branched counterparts.
Propriétés
Numéro CAS |
18932-14-4 |
|---|---|
Formule moléculaire |
C11H24 |
Poids moléculaire |
156.31 g/mol |
Nom IUPAC |
2,2,4-trimethyloctane |
InChI |
InChI=1S/C11H24/c1-6-7-8-10(2)9-11(3,4)5/h10H,6-9H2,1-5H3 |
Clé InChI |
IKMGZPRUMVFYBK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


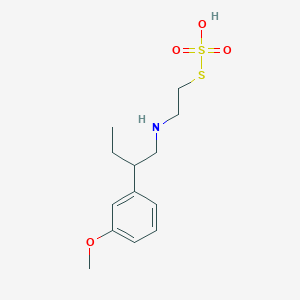

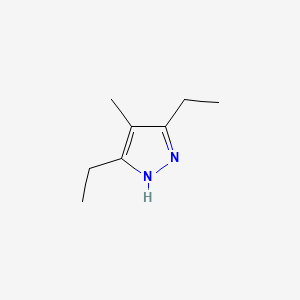

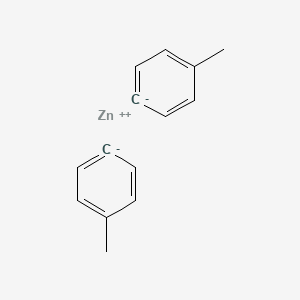
![2-[(Prop-2-en-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14720481.png)
![[2-(2-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14720490.png)
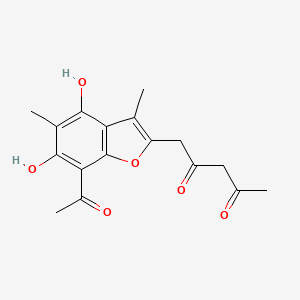
![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl hexanoate](/img/structure/B14720497.png)
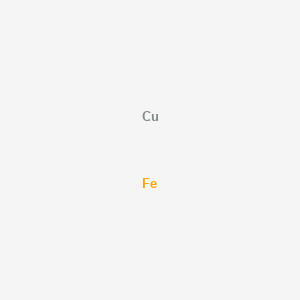

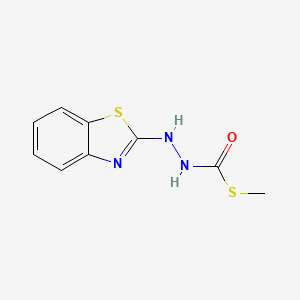

![3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-ol](/img/structure/B14720528.png)
